3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17756324
InChI: InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2
SMILES:
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

CAS No.:

Cat. No.: VC17756324

Molecular Formula: C15H11ClN2S

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline -

Specification

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
IUPAC Name 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
Standard InChI InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2
Standard InChI Key BOKFRPNWEHSDBD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with an aniline moiety . The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the aniline group provides a reactive amine site for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₂S
Molecular Weight286.8 g/mol
IUPAC Name3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
SMILESC1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl
SolubilityChloroform (slight), Methanol (slight)

Electronic and Steric Effects

The thiazole ring’s electronic configuration enables π-π stacking interactions with aromatic biological targets, while the chlorine substituent enhances lipophilicity (logP ≈ 3.2 estimated). X-ray crystallography of analogous thiazoles reveals dihedral angles of 15–25° between the thiazole and phenyl rings, suggesting moderate planarity .

Synthetic Methodologies

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline:

  • Condensation Approach:

    • Step 1: React 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    • Step 2: Cyclize the intermediate with α-bromoacetophenone derivatives under acidic conditions.

    • Step 3: Introduce the aniline group via Ullmann coupling using copper catalysts.

  • Cross-Coupling Strategy:

    • Employ Suzuki-Miyaura reactions to couple preformed thiazole bromides with aniline boronic esters.

    • Yields: 45–68% after column chromatography.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Condensation45–55≥95Low-cost reagents
Cross-Coupling60–68≥98Regioselective functionalization

Industrial Production

Scalable synthesis employs continuous-flow reactors to enhance reaction efficiency, achieving throughputs of 50–100 kg/batch. Critical process parameters include:

  • Temperature: 80–120°C

  • Catalyst loading: 0.5–1.5 mol% Pd(PPh₃)₄

  • Purification: Recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The aniline moiety undergoes nitration and sulfonation at the meta position due to electron-donating effects from the amine group :
C15H11ClN2S+HNO3H2SO4NO2derivative\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2-\text{derivative}
Yields for nitrated derivatives range from 70–85% .

Salt Formation

Protonation of the aniline group with HCl produces a water-soluble hydrochloride salt (molecular weight: 323.2 g/mol) :
C15H11ClN2S+HClC15H12Cl2N2S\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{S} + \text{HCl} \rightarrow \text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}
This salt exhibits improved bioavailability in preclinical models .

Applications in Pharmaceutical Research

Antimicrobial Activity

In vitro studies of structural analogs demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to thiazole ring interactions with bacterial cell wall synthesis enzymes.

Materials Science Applications

Organic Semiconductors

Thin films of 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline exhibit hole mobility of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). The chlorophenyl group reduces π-π stacking distances to 3.4 Å, enhancing charge transport .

Corrosion Inhibition

Electrochemical impedance spectroscopy reveals 92% corrosion inhibition efficiency on mild steel in 1 M HCl, attributed to adsorption of the thiazole ring onto metal surfaces.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator